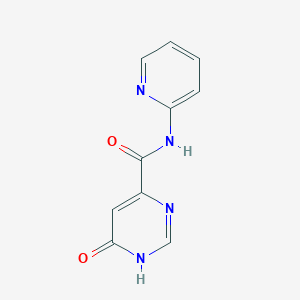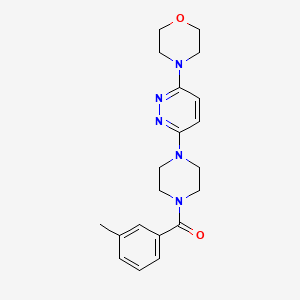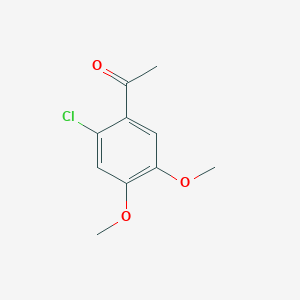
1-(2-Chloro-4,5-dimethoxyphenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloro-4,5-dimethoxyphenyl)ethan-1-one, also known as 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone, is a compound with the molecular formula C10H11ClO3 and a molecular weight of 214.65 . It is provided by Sigma-Aldrich as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a chlorine atom and two methoxy groups attached to a phenyl ring, which is further connected to an ethanone group .
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 214.65 . The compound’s InChI code is 1S/C10H11ClO3/c1-14-9-3-6 (8 (13)5-11)7 (12)4-10 (9)15-2/h3-4H,5H2,1-2H3 .
Scientific Research Applications
Kinetics and Reactivity Studies
- Base-Promoted Elimination Reactions : A study by Fontana et al. (1998) explored the base-promoted elimination reactions of trihalo-2,2-bis(dimethoxyphenyl)ethanes, providing insights into the reactivity of compounds structurally related to 1-(2-Chloro-4,5-dimethoxyphenyl)ethan-1-one (Fontana et al., 1998).
Chemical Synthesis and Analysis
- Synthesis and Identification : Power et al. (2015) conducted a study focusing on the synthesis and identification of a compound closely related to this compound, providing valuable information on analytical techniques and synthesis methods (Power et al., 2015).
- Oxidation of Lignin Model Compounds : Nie et al. (2014) researched the oxidation of lignin model compounds, including compounds similar to this compound, under bleaching conditions, contributing to the understanding of oxidative reactions (Nie et al., 2014).
- Synthesis of Related Compounds : Liqun (2011) reported on the synthesis of 1-benzyloxy-but-3-en-2-one, demonstrating methods that could potentially apply to the synthesis of this compound (Shen Liqun, 2011).
Photochemical Studies
- Photochemical Reactivity : Castellan et al. (1990) investigated the photochemistry of a lignin model dimer similar to this compound, providing insights into its photochemical reactivity (Castellan et al., 1990).
Applications in Catalysis
- Catalysis Research : A study by Cui et al. (1999) on the oxidation of lignin model compounds with hydrogen peroxide, using a Mn(IV)-Me4DTNE complex, could inform potential catalytic applications of compounds similar to this compound (Cui et al., 1999).
Structural Analysis
- X-ray Diffraction Analysis : Harada and Ogawa (2001) conducted X-ray diffraction analysis on compounds including 1,2-bis(4-dimethoxyphenyl)ethane, which could provide structural insights relevant to this compound (Harada & Ogawa, 2001).
Safety and Hazards
The safety information for 1-(2-Chloro-4,5-dimethoxyphenyl)ethan-1-one indicates that it is classified under GHS06 and GHS08, with the signal word “Danger”. The hazard statements include H301, H311, H331, and H341 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
1-(2-chloro-4,5-dimethoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-6(12)7-4-9(13-2)10(14-3)5-8(7)11/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCCUAPEVQWYOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1Cl)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

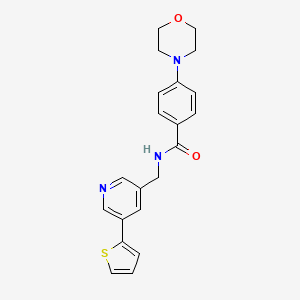
![1-(3,4-dichlorobenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2440376.png)
![[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B2440377.png)
![N-(2,6-dibromophenyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B2440379.png)
![Methyl 4-[(4-ethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B2440380.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2440381.png)
![2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2440382.png)
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide](/img/structure/B2440385.png)
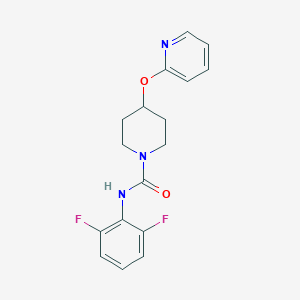
![N-(3,4-dimethylphenyl)-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2440388.png)
![1-[(4,5-dichloro-2-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B2440392.png)

